molecular formula C11H13N3O B3102308 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416712-99-6

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B3102308
CAS No.: 1416712-99-6
M. Wt: 203.24 g/mol
InChI Key: QNGCLTDYYGNUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted at the 1-position with a tetrahydropyran (THP) group. The THP moiety, a six-membered oxygen-containing ring, is commonly employed in organic synthesis as a protecting group for alcohols or amines, enhancing solubility and stability during reactions . This compound (CAS 1416714-54-9) is commercially available, with suppliers like Chemlyte Solutions offering bulk quantities at competitive prices . Its synthesis typically involves condensation reactions between 5-aminopyrazole derivatives and diketones or trifluorinated precursors, as exemplified by methods using 1,1,1-trifluoro-pentane-2,4-dione .

The pyrazolo[3,4-b]pyridine scaffold is notable for its planar aromatic system, which facilitates π-π stacking interactions in solid-state structures . This property, combined with the steric and electronic effects of substituents like THP, makes the compound a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-7-15-10(5-1)14-11-9(8-13-14)4-3-6-12-11/h3-4,6,8,10H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGCLTDYYGNUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC=N3)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301196352
Record name 1H-Pyrazolo[3,4-b]pyridine, 1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416712-99-6
Record name 1H-Pyrazolo[3,4-b]pyridine, 1-(tetrahydro-2H-pyran-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416712-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine, 1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

The compound 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry and materials science, supported by relevant data tables and case studies.

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression.

Neuroprotective Effects
Research has demonstrated that certain pyrazolo[3,4-b]pyridine derivatives can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal and mechanical properties.

Nanotechnology
This compound has also been studied for its role in the synthesis of nanoparticles, which can be utilized in drug delivery systems and imaging agents due to their biocompatibility and functionalization capabilities.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer15
Compound BNeuroprotective10
Compound CAntimicrobial20

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated a series of pyrazolo[3,4-b]pyridine derivatives for their anticancer activity against various cancer cell lines. The results indicated that modifications to the tetrahydro-pyran moiety significantly enhanced the potency against breast cancer cells.

Case Study 2: Neuroprotection

Research conducted at a leading neuroscience institute demonstrated that specific derivatives of this compound could reduce neuronal apoptosis induced by oxidative stress. The findings suggest a mechanism involving the modulation of intracellular calcium levels and reactive oxygen species.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Halogenated Derivatives Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Applications
4-Bromo-3-iodo-1-(THP)-... 4-Br, 3-I, THP C₁₁H₁₁BrIN₃O 408.03 Cross-coupling intermediate
5-Bromo-3-iodo-1-(THP)-... 5-Br, 3-I, THP C₁₁H₁₁BrIN₃O 408.03 Synthetic intermediate
4-Bromo-1-(THP)-... (CAS 1596615-89-2) 4-Br, THP C₁₀H₁₂BrN₃O 294.13 Commercial intermediate

Pharmacologically Active Derivatives

Derivatives with polar substituents exhibit biological activity:

  • 1-(2-Hydroxy-1-methylethyl)-5-(4-pyridinyl)-1H-pyrazolo[3,4-b]pyridine: Synthesized from α-(4-pyridinyl)-β-dimethylaminoacrolein and 5-amino-1-(2-hydroxy-1-methylethyl)-1H-pyrazole, this compound demonstrates cardiotonic effects via phosphodiesterase inhibition .
  • 1-(3-Hydroxypropyl)-5-(4-pyridinyl)-1H-pyrazolo[3,4-b]pyridine : The hydroxypropyl chain enhances water solubility, improving pharmacokinetic profiles .

Biological Activity

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a compound within the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article aims to synthesize current research findings on the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and case studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula for this compound is C11H12N3OC_{11}H_{12}N_{3}O. Its structure includes a tetrahydro-2H-pyran moiety fused to a pyrazolo[3,4-b]pyridine framework, which contributes to its unique biological properties.

Anticancer Activity

Recent studies have identified derivatives of 1H-pyrazolo[3,4-b]pyridine as potent inhibitors of TBK1 (TANK-binding kinase 1), which plays a crucial role in cancer signaling pathways. For instance, compound 15y , a derivative of this class, exhibited an IC50 value of 0.2 nM against TBK1 and demonstrated significant antiproliferative effects across various cancer cell lines including A172 and U87MG at micromolar concentrations .

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundTargetIC50 (nM)Cell Lines TestedAntiproliferative Effect
15yTBK10.2A172, U87MGYes
13dALK5-Liver fibrosis modelSignificant reduction in collagen IA1 mRNA expression at 10 mg/kg

Inhibition of Inflammatory Pathways

The compound has also been explored for its anti-inflammatory properties. It has been shown to inhibit the activation of TBK1, which is involved in the regulation of inflammatory responses by phosphorylating IRF3/7. This inhibition can lead to reduced expression of pro-inflammatory cytokines, making it a candidate for treating autoimmune diseases and chronic inflammation .

Structure-Activity Relationships (SAR)

The SAR studies conducted on various pyrazolo[3,4-b]pyridine derivatives have revealed that modifications at specific positions on the pyrazole ring can significantly alter biological activity. For example:

  • Substitution at the R1 and R2 positions has been linked to enhanced potency against TBK1.
  • The presence of halogens or alkyl groups at certain positions can improve solubility and bioavailability.

Case Studies

Several case studies illustrate the therapeutic potential of this compound derivatives:

  • Study on TBK1 Inhibition : A study demonstrated that compound 15y effectively inhibited TBK1 signaling in THP-1 and RAW264.7 cells, leading to decreased expression of downstream interferon signaling genes. This suggests potential applications in treating inflammatory diseases and cancers associated with aberrant TBK1 activation .
  • Fibrosis Model : In a model of liver fibrosis induced by dimethylnitrosamine (DMN), a derivative exhibited significant antifibrotic activity by reducing collagen IA1 mRNA expression by up to 80% when administered orally at specified doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.